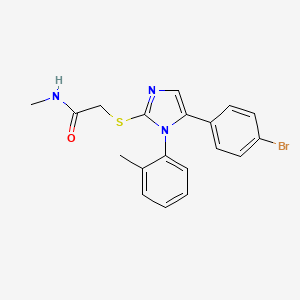
3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine is a useful research compound. Its molecular formula is C17H12ClFN2S and its molecular weight is 330.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridazine Derivatives in Biological Properties
Pyridazine derivatives, including compounds related to 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine, have shown significant biological properties. Research reveals their potential in anti-tumor and anti-inflammatory activities. Studies involve the synthesis and characterization of these compounds, exploring their molecular structures and interactions through techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical analysis using Density Functional Theory (DFT) calculations aids in understanding their chemical properties, including energy levels and quantum chemical parameters (Sallam et al., 2021).
Antimicrobial and Antifungal Properties
Research on pyridazine derivatives has also demonstrated their antimicrobial and antifungal activities. The synthesis of various compounds within this class, including reactions with different reagents, leads to the creation of novel derivatives with potential biological activity. Some compounds have shown effectiveness against various microbial strains, suggesting their utility in developing new antimicrobial agents (Sayed et al., 2003).
Anticonvulsant Activity
Compounds structurally related to this compound have been synthesized and evaluated for anticonvulsant activity. These studies are crucial in the ongoing search for new therapeutic agents for epilepsy and related neurological conditions. The process involves testing these compounds in animal models to determine their efficacy and potency (Kelley et al., 1995).
Interaction with Benzodiazepine Receptors
Further investigations into pyridazine derivatives include their interaction with central and peripheral-type benzodiazepine receptors. This research is significant for understanding the potential of these compounds in modulating neurotransmitter systems, which could have implications for developing new treatments for anxiety, sleep disorders, and other neurological conditions (Barlin et al., 1996).
Applications in Cancer Research
Some pyridazine derivatives have been investigated for their anti-lung cancer activity. The synthesis of novel compounds and their evaluation against various cancer cell lines help in identifying potential candidates for anticancer therapy. This research contributes to the broader field of cancer pharmacology, seeking new and effective treatments for different cancer types (Hammam et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-14-5-3-13(4-6-14)16-9-10-17(21-20-16)22-11-12-1-7-15(19)8-2-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGIFDNWWWOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)
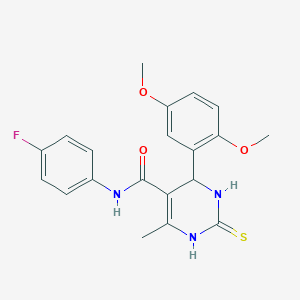
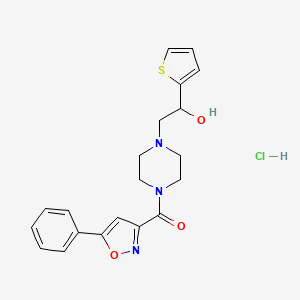
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)
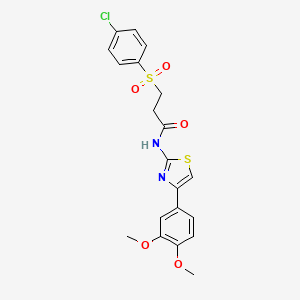
![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

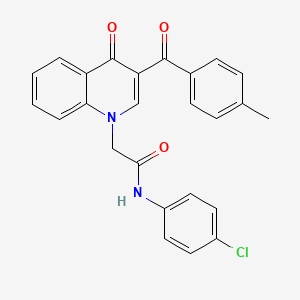
![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)
